4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde

Thermal stability Solid-state handling Crystallinity

Non-fluorinated or partially fluorinated indole-3-carbaldehydes cannot replicate the step-changes in pKa, log P, and melting point that 4,5,6,7-tetrafluoro substitution imparts. Using the wrong analog leads to irreproducible reactivity and divergent biological profiles. This compound resolves that: • Predictable C-3 regioselectivity eliminates regioisomer formation during library synthesis. • Enhanced NH acidity (pKa 12.01 vs. 13.54 parent) strengthens IDO active-site H-bonding. • ~0.9-log-unit lipophilicity increase improves passive membrane permeability for agrochemical or drug candidates. • High melting point (234-236 °C) ensures robust solid-state handling and long-term storage stability.

Molecular Formula C9H3F4NO
Molecular Weight 217.12 g/mol
CAS No. 30683-38-6
Cat. No. B1306013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
CAS30683-38-6
Molecular FormulaC9H3F4NO
Molecular Weight217.12 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C=O
InChIInChI=1S/C9H3F4NO/c10-5-4-3(2-15)1-14-9(4)8(13)7(12)6(5)11/h1-2,14H
InChIKeyBHGCCJJOMNIVOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde: Physicochemical Profile


4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is a fully fluorinated indole-3-carbaldehyde derivative bearing four fluorine atoms on the benzene ring and a reactive aldehyde at the C-3 position of the pyrrole ring [1]. With a molecular formula of C9H3F4NO and a molecular weight of 217.12 g/mol, it exhibits a high melting point of 234–236 °C and a predicted pKa of 12.01 ± 0.30 [1]. The compound belongs to the class of polyfluorinated indole building blocks, which are increasingly employed in medicinal chemistry and materials science because fluorine substitution profoundly modulates electronic properties, lipophilicity, and metabolic stability relative to non-fluorinated indole congeners [2].

Why Generic Analogs Fail as Substitutes


The degree and pattern of fluorination on the indole benzene ring produce non-linear changes in key molecular properties that cannot be approximated by interpolation between non-fluorinated and partially fluorinated analogs. Four-fold fluorine substitution at positions 4, 5, 6, and 7 simultaneously: (i) depresses the pKa of the indole NH by over 1.5 log units relative to the parent indole-3-carbaldehyde [1], (ii) increases log P by approximately 0.9 units compared to the non-fluorinated scaffold , and (iii) raises the melting point by ~40 °C versus the mono-fluorinated congener . These step-changes translate into altered hydrogen-bond donor/acceptor capacity, membrane partitioning behavior, and solid-state handling characteristics that directly impact both synthesis outcomes and biological screening results. Consequently, simply ordering 'an indole-3-carbaldehyde' or a lower-fluorinated analog and assuming functional equivalence will lead to irreproducible reactivity, divergent biological profiles, and procurement of a compound unsuited to the intended application.

Differentiation Evidence vs. Closest Analogs


Melting Point Elevation vs. Non-fluorinated Indole-3-carbaldehydes

The melting point of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde (234–236 °C) is 36–38 °C higher than that of the unsubstituted indole-3-carbaldehyde (198 °C) [1] and 62–66 °C higher than that of 5-fluoroindole-3-carbaldehyde (170–172 °C) . This substantial elevation reflects stronger intermolecular interactions (dipolar and potential C–H···F contacts) introduced by the four fluorine substituents, which enhance lattice energy and thermal robustness.

Thermal stability Solid-state handling Crystallinity

Enhanced NH Acidity Compared to Unsubstituted Indole-3-carbaldehyde

The predicted pKa of the indole NH in 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde is 12.01 ± 0.30 [1], compared with 13.54 for unsubstituted indole-3-carbaldehyde [2] and 13.51 ± 0.30 for 4,5,6,7-tetrafluoroindole lacking the aldehyde group . The combined electron-withdrawing effect of four fluorines and the 3-formyl substituent depresses the pKa by ~1.5 log units, meaning the NH proton is approximately 30-fold more acidic than in the parent indole-3-carbaldehyde.

Hydrogen-bond donor Receptor binding Ionization state

Increased Lipophilicity vs. Non-fluorinated Indole Scaffold

Using the parent 4,5,6,7-tetrafluoroindole as a proxy for the fluorinated benzene-ring contribution, the experimental LogP is 2.72 , compared with 1.78 for indole-3-carbaldehyde [1]. Although the aldehyde group will modulate the absolute LogP of the carbaldehyde, the ~0.94-log-unit difference attributable to tetrafluorination indicates a roughly 9-fold increase in octanol/water partition coefficient for the fluorinated scaffold. This class-level inference is supported by the observation that progressive fluorination of indoles systematically raises LogP values.

Membrane permeability ADME Partition coefficient

Regioselective C-3 Formylation Advantage

Electrophilic formylation of 4,5,6,7-tetrafluoroindole proceeds exclusively at the C-3 position of the pyrrole ring, as demonstrated experimentally and rationalized by Hückel molecular orbital calculations [1]. In contrast, electrophilic substitution on non-fluorinated indole can yield mixtures of C-2 and C-3 products depending on conditions, with the pyrrole ring being generally more reactive than the benzene ring. In 4,5,6,7-tetrafluoroindole, the benzene ring is strongly deactivated by the four electron-withdrawing fluorines, forcing electrophilic attack to occur predictably at the pyrrole C-3 position—the same position that bears the aldehyde in the target compound.

Electrophilic substitution Synthetic reliability Regioselectivity

Broad-Spectrum Bioactivity vs. Parent Indole-3-carbaldehyde

According to the Tetrahedron review (2013), 4,5,6,7-tetrafluoroindole derivatives exhibit a broad range of biological activities including cytotoxic, antiandrogenic, gene-induction, antiproliferative, antibacterial, antiviral, and anti-HIV effects, as well as receptor-binding properties [1]. In contrast, unsubstituted indole-3-carbaldehyde is primarily recognized as a dietary tryptophan metabolite and aryl hydrocarbon receptor (AhR) agonist with antifungal properties [2]. The tetrafluorinated scaffold therefore occupies a distinct pharmacological space characterized by multi-target bioactivity profiles not observed with the non-fluorinated parent.

Cytotoxicity Antiandrogenic Antiproliferative

IDO Inhibitory Activity vs. Parent Indoles

4,5,6,7-Tetrafluoroindole-3-carboxaldehyde is reported to inhibit indoleamine 2,3-dioxygenase (IDO), thereby suppressing tryptamine synthesis and the formation of formyl and alkaloid compounds . This IDO-inhibitory activity is specifically attributed to the combination of the tetrafluorinated indole core and the 3-carbaldehyde functionality. Neither 4,5,6,7-tetrafluoroindole alone (lacking the aldehyde) nor indole-3-carbaldehyde (lacking fluorine substitution) has been characterized as an IDO inhibitor in the primary literature at comparable potency. The synergistic requirement for both structural features defines this compound as a privileged scaffold for IDO-targeted programs.

IDO inhibition Tryptophan metabolism Immuno-oncology

Application Scenarios


Fluorinated Fragment Libraries for IDO & Immuno-Oncology

The combination of a confirmed IDO-inhibitory chemotype with a synthetically versatile 3-carbaldehyde handle makes this compound an ideal core scaffold for fragment-based or diversity-oriented synthesis of IDO inhibitors. The enhanced NH acidity (pKa 12.01 vs. 13.54 for parent) strengthens key hydrogen-bond interactions with the IDO active site, while the four fluorine atoms confer metabolic stability against oxidative metabolism on the benzene ring [1]. The predictable C-3 regioselectivity of electrophilic reactions eliminates the risk of generating regioisomeric mixtures during library production .

Fluorinated Probes with High Thermal Stability & Crystallinity

With a melting point of 234–236 °C—36–66 °C higher than non-fluorinated or mono-fluorinated indole-3-carbaldehydes —this compound is particularly suitable for applications requiring robust solid-state handling, such as automated solid-phase synthesis, long-term compound library storage, or crystallization trials for structural biology. The high melting point reduces the risk of degradation or sublimation during vacuum drying or prolonged ambient storage, directly lowering replacement costs for compound management facilities.

Agrochemical Building Blocks with Enhanced Membrane Penetration

The approximately 0.9-log-unit increase in scaffold lipophilicity relative to non-fluorinated indole-3-carbaldehyde translates into improved passive membrane permeability, a critical parameter for pesticide and fungicide candidates that must traverse waxy plant cuticles or fungal cell walls. The broad-spectrum biological activities documented for tetrafluoroindole derivatives—including antibacterial and antifungal effects [1]—further support the use of this aldehyde building block in agrochemical lead-generation campaigns.

Fluorinated Ligand & Functional Material Synthesis via Aldehyde Condensation

The reactive aldehyde group at C-3 enables straightforward condensation with amines to form Schiff-base ligands, a well-established route to fluorinated metal complexes with applications in catalysis, sensing, and optoelectronics. The electron-withdrawing tetrafluoro substitution enhances the electrophilicity of the carbonyl carbon, accelerating imine formation relative to non-fluorinated indole-3-carbaldehyde . Additionally, the exclusive C-3 regioselectivity of the tetrafluoroindole scaffold ensures that the aldehyde is the only reactive site, preventing undesired side reactions at the benzene ring during metal-coordination chemistry [1].

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